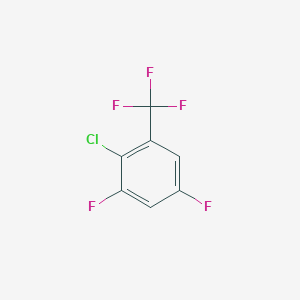

2-Chloro-3,5-difluorobenzotrifluoride

CAS No.: 1261733-98-5

Cat. No.: VC17556040

Molecular Formula: C7H2ClF5

Molecular Weight: 216.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261733-98-5 |

|---|---|

| Molecular Formula | C7H2ClF5 |

| Molecular Weight | 216.53 g/mol |

| IUPAC Name | 2-chloro-1,5-difluoro-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H2ClF5/c8-6-4(7(11,12)13)1-3(9)2-5(6)10/h1-2H |

| Standard InChI Key | YAOBMQFGHMUUBG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)Cl)F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-chloro-3,5-difluorobenzotrifluoride is C₇H₂ClF₅, with a molecular weight of 234.54 g/mol. Its structure consists of a benzene ring with:

-

A trifluoromethyl group (-CF₃) at the 1-position,

-

Chlorine at the 2-position,

-

Fluorine atoms at the 3- and 5-positions.

The substitution pattern creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of fluorine and the -CF₃ group. This electronic configuration enhances reactivity in electrophilic substitution reactions and stabilizes intermediates in synthetic pathways .

Synthesis and Manufacturing Processes

Catalytic Hydrogenation of Polychlorinated Precursors

The synthesis of fluorinated benzotrifluorides often involves selective dechlorination of polychlorinated precursors. For example, 2-chloro-3,5-difluorobenzotrifluoride can be derived from 3,5-dichloro-2,6-difluorobenzotrifluoride via catalytic hydrogenation. This process employs palladium on activated charcoal (5% Pd/C) as a catalyst and sodium carbonate as a hydrogen chloride acceptor in acetonitrile at 80°C . The reaction selectively replaces chlorine atoms with hydrogen while retaining fluorine substituents, yielding high-purity products.

Key reaction conditions:

-

Temperature: 80°C

-

Catalyst: 5% Pd/C

-

Solvent: Acetonitrile

-

Hydrogen pressure: Ambient

This method achieves >90% yield in laboratory-scale preparations, with scalability demonstrated in patent examples .

Chloro-Fluoro Exchange Reactions

Physicochemical Properties

While direct experimental data for 2-chloro-3,5-difluorobenzotrifluoride is sparse, properties can be extrapolated from structurally analogous benzotrifluorides:

The compound’s low water solubility and high thermal stability make it suitable for high-temperature reactions and non-polar solvent systems .

Applications in Industrial Chemistry

Agrochemical Intermediates

Fluorinated benzotrifluorides serve as precursors for herbicides and insecticides. The electron-withdrawing substituents enhance the bioavailability and environmental persistence of active ingredients. For example, derivatives of 2-chloro-3,5-difluorobenzotrifluoride may act as intermediates in synthesizing fluoroquinolone pesticides .

Pharmaceutical Synthesis

The compound’s aromatic system is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures found in antiviral and anticancer agents. Its fluorine atoms improve metabolic stability and membrane permeability in drug candidates .

Specialty Materials

In polymer chemistry, benzotrifluoride derivatives enhance the dielectric properties of fluoropolymers used in electronics and coatings. The compound’s rigidity and thermal stability contribute to high-performance materials for aerospace applications .

Future Research Directions

-

Synthetic Optimization: Developing room-temperature hydrogenation protocols to reduce energy costs.

-

Applications in Catalysis: Exploring use as a ligand in transition-metal catalysis for C–F bond activation.

-

Environmental Studies: Assessing long-term ecotoxicological impacts in agricultural runoff.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume